molecular formula C9H7BrN2O B600137 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 175878-06-5

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B600137
CAS No.: 175878-06-5
M. Wt: 239.072
InChI Key: RJRQJKLYBMQRHG-UHFFFAOYSA-N
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Description

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 8-position, and an aldehyde group at the 2-position of the imidazo[1,2-a]pyridine ring system. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and subsequent formylation. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of all three functional groups (bromine, methyl, and aldehyde) on the imidazo[1,2-a]pyridine ring system. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-3-2-4-12-8(10)7(5-13)11-9(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRQJKLYBMQRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724476
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175878-06-5
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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